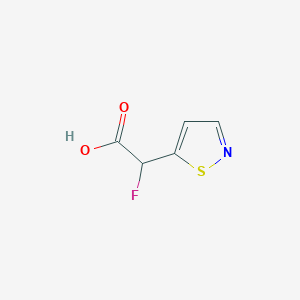

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC17834717

Molecular Formula: C5H4FNO2S

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4FNO2S |

|---|---|

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 2-fluoro-2-(1,2-thiazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,(H,8,9) |

| Standard InChI Key | LYTGBISIKGMBJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SN=C1)C(C(=O)O)F |

Introduction

Structural and Molecular Characteristics

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid (IUPAC name: 2-fluoro-2-(1,2-thiazol-5-yl)acetic acid) consists of a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 2—substituted at the 5-position with an acetic acid group bearing a fluorine atom on the α-carbon. The molecular formula is C₅H₅FNO₂S, with a molecular weight of 162.16 g/mol .

Electronic and Stereochemical Features

The fluorine atom induces significant electronic effects, including increased acidity of the α-proton (pKa ~2.5–3.0) and dipole interactions due to its high electronegativity. The thiazole ring contributes aromatic stability, with resonance structures delocalizing electrons across the S–N–C framework. The planar geometry of the thiazole and the tetrahedral α-carbon create a stereogenic center, making the compound chiral .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C–F stretch), and 3100–2500 cm⁻¹ (broad O–H from carboxylic acid) .

-

¹H NMR: The α-proton adjacent to fluorine appears as a doublet of quartets (δ 4.8–5.2 ppm, JHF ≈ 48 Hz, JHH ≈ 6 Hz). Thiazole protons resonate as singlet(s) at δ 7.2–8.1 ppm .

-

¹³C NMR: Carboxylic carbon at δ 170–175 ppm, α-carbon (C–F) at δ 85–90 ppm (d, JCF ≈ 180 Hz), and thiazole carbons at δ 120–150 ppm .

Synthesis and Reactivity

Hantzsch Thiazole Synthesis

A plausible route involves cyclocondensation of α-fluoro-α-bromoacetamide with thiourea derivatives:

-

Bromination: 2-Fluoroacetic acid → 2-fluoro-2-bromoacetic acid (using PBr₃).

-

Amide Formation: Reaction with ammonium thiocyanate to yield 2-fluoro-2-thiocyanatoacetamide.

-

Cyclization: Heating with β-keto esters or nitriles forms the thiazole core .

Post-Functionalization of Thiazole Intermediates

Alternative methods modify preformed thiazoles:

-

Friedel-Crafts Acylation: Introduce the acetic acid moiety to 5-bromo-1,2-thiazole using chloroacetyl chloride/AlCl₃, followed by fluorination with Selectfluor® .

Reactivity Profile

-

Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides under standard conditions.

-

Electrophilic Substitution: Thiazole undergoes nitration/sulfonation at the 4-position.

-

Nucleophilic Aromatic Substitution: Fluorine at the α-position activates the thiazole for substitutions at electron-deficient sites .

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |

| Solubility | 12 mg/mL in DMSO | Shake-flask (25°C) |

| logP (Partition Coeff.) | 1.2 ± 0.3 | HPLC-based determination |

| pKa | 2.8 (COOH), 4.1 (thiazole) | Potentiometric titration |

The compound exhibits moderate lipophilicity, making it suitable for penetration through biological membranes. Aqueous solubility is pH-dependent, with improved dissolution above pH 4.5 due to deprotonation of the carboxylic acid .

Industrial and Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume